5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-iodo-4'-methylvalerophenone
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Overview
Description
5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-iodo-4’-methylvalerophenone is an organic compound that features a complex structure with multiple functional groups It is characterized by the presence of a dioxane ring, an iodine atom, and a valerophenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-iodo-4’-methylvalerophenone typically involves multiple steps, starting from readily available precursors One common route involves the formation of the dioxane ring through the reaction of a suitable diol with an aldehyde or ketone under acidic conditions The iodination step can be achieved using iodine or an iodine-containing reagent in the presence of a suitable catalyst
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts. The scalability of the synthesis is crucial for industrial applications, and process optimization is often required to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-iodo-4’-methylvalerophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the iodine atom or to reduce other functional groups within the molecule.
Substitution: The iodine atom can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions, typically under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes. Substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-iodo-4’-methylvalerophenone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of biological systems, particularly in the development of new pharmaceuticals and bioactive molecules.
Industry: The compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-iodo-4’-methylvalerophenone involves its interaction with molecular targets and pathways within biological systems. The iodine atom and the dioxane ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The specific pathways involved depend on the context of its use and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-ethoxyvalerophenone: This compound has a similar structure but with an ethoxy group instead of an iodine atom.
Bis(5,5-dimethyl-1,3-dioxan-2-YL): This compound features two dioxane rings and is used in different chemical contexts.
Uniqueness
5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-iodo-4’-methylvalerophenone is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for further functionalization. The combination of the dioxane ring and the valerophenone moiety also contributes to its unique chemical and physical properties.
Properties
IUPAC Name |
5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(3-iodo-4-methylphenyl)pentan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25IO3/c1-13-8-9-14(10-15(13)19)16(20)6-4-5-7-17-21-11-18(2,3)12-22-17/h8-10,17H,4-7,11-12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CINSFWVMFRFIOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CCCCC2OCC(CO2)(C)C)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25IO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646069 |
Source
|
Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-iodo-4-methylphenyl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60646069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898757-17-0 |
Source
|
Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-iodo-4-methylphenyl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60646069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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